Eosin B

描述

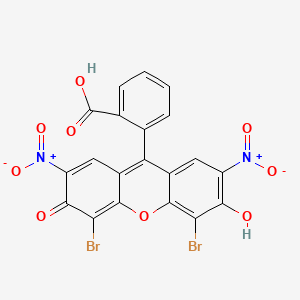

Eosin B, also known as 4’,5’-dibromo-3’,6’-dihydroxy-2’,7’-dinitro-1-spiro[isobenzofuran-3,9’-xanthene]one, is a synthetic organic dye. It is a derivative of fluorescein and is characterized by its vibrant red color. This compound has been used for nearly 150 years in various applications, including biological staining and as a photosensitizer in synthetic chemistry .

准备方法

Eosin B can be synthesized through the bromination and nitration of fluorescein. The reaction involves treating fluorescein with bromine and nitric acid under controlled conditions to introduce bromine and nitro groups into the fluorescein molecule . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the dye.

化学反应分析

Eosin B undergoes various chemical reactions, including:

Reduction: It can be reduced to its leuco form, which is colorless.

Substitution: The bromine and nitro groups in this compound can be substituted under specific conditions to form different derivatives.

Common reagents used in these reactions include bromine, nitric acid, and reducing agents like sodium dithionite. Major products formed from these reactions include various substituted fluorescein derivatives .

科学研究应用

Eosin B has a wide range of applications in scientific research:

作用机制

The mechanism of action of Eosin B varies depending on its application:

Photosensitizer: This compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, which can then participate in various oxidation reactions.

Biological Stain: It binds to basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine, staining them dark red or pink.

Antimalarial Agent: This compound interferes with the metabolic processes of Plasmodium falciparum, leading to the inhibition of parasite growth.

相似化合物的比较

Eosin B is part of a family of eosin dyes, which also includes Eosin Y. While both dyes are used for similar purposes, this compound is distinguished by its additional bromine and nitro groups, which enhance its staining properties and photochemical reactivity . Other similar compounds include fluorescein and rhodamine, which are also used as dyes and photosensitizers .

This compound’s unique combination of properties makes it a versatile and valuable compound in various scientific and industrial applications.

生物活性

Eosin B, a synthetic dye belonging to the xanthene family, has garnered attention for its potential biological activities, particularly as an antimalarial agent. This article explores the compound's efficacy against various parasites, its mechanisms of action, and its potential for therapeutic applications, supported by detailed research findings and case studies.

Overview of this compound

This compound is primarily known for its use in histology and as a fluorescent dye. However, recent studies have highlighted its promising biological activity, particularly against Plasmodium species responsible for malaria and other parasitic infections such as Toxoplasma gondii.

In Vitro Studies

This compound has demonstrated significant antimalarial properties in vitro. A study reported an average inhibitory concentration (IC50) of 124 nM against various drug-resistant strains of Plasmodium falciparum . This low IC50 indicates a potent effect, suggesting that this compound could be a valuable lead compound for developing new antimalarial drugs. The compound's mechanism appears multifaceted, involving:

- Non-active-site inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS)

- Inhibition of glutathione reductase and thioredoxin reductase

- Potential redox cycling activity , which may contribute to its antiparasitic effects .

Case Studies

- Murine Model Trials : In vivo studies using a murine model of malaria showed that this compound significantly suppressed Plasmodium berghei infection. Two doses (400 mg/kg and 800 mg/kg) were tested, with the higher dose yielding a suppressive activity of 80% compared to the control groups treated with chloroquine and arteether . The survival rates were notably higher in this compound-treated mice, with a mean survival time (MST) of 21 days compared to 12 days in controls.

- Mechanism Exploration : Further investigations into the life cycle stage specificity revealed that this compound acts on the ring stage of Plasmodium parasites. Morphological assessments via Giemsa staining indicated significant alterations in parasite structure post-treatment, affirming this compound's impact on cellular integrity .

Comparative Efficacy

To better understand this compound's efficacy relative to existing treatments, a comparative analysis was conducted:

| Drug | Dose (mg/kg) | Suppressive Activity (%) | Mean Survival Time (Days) |

|---|---|---|---|

| This compound | 400 | 65 | 19 |

| This compound | 800 | 80 | 21 |

| Chloroquine | 40 | 60 | 16 |

| Arteether | 100 | 74 | 16 |

This table illustrates that while higher doses of this compound are required for optimal efficacy, its performance surpasses that of standard treatments in terms of both suppressive activity and survival time .

Broader Implications

In addition to its antimalarial properties, this compound has shown potential against other parasites. For instance, it inhibited Toxoplasma gondii replication with an IC50 of 180 μM but was less effective against Leishmania major, indicating varying efficacy across different parasitic species . The selective action against specific parasites without cross-resistance to other drugs further emphasizes the compound's potential as a novel therapeutic agent.

属性

IUPAC Name |

2-(4,5-dibromo-3-hydroxy-2,7-dinitro-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14/h1-6,25H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYPOHFEIEJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])O)Br)Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862169 | |

| Record name | 2-(4,5-Dibromo-6-hydroxy-2,7-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。